molecular formula C20H21N5O6 B2572520 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 866137-64-6

7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2572520
M. Wt: 427.417
InChI Key: NCVPMVROJCJXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel benzoxazin-3(4H)-one derivatives, demonstrating the chemical versatility and potential for creating new molecules with diverse biological activities. For example, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized using 2-amino-5-nitrophenol as a starting material, showing anticonvulsant activities in the maximal electroshock test (Zhongyuan Piao et al., 2008).

Pharmacological Applications

  • The compound and its derivatives have been investigated for their potential as central benzodiazepine receptor (CBR) ligands. Studies have shown high affinity for bovine and human CBR, indicating the potential for developing novel antianxiety agents (M. Anzini et al., 2008).

Antifungal Activity

  • Derivatives of the compound have been tested for antifungal activity, demonstrating moderate to good efficacy at high concentrations against various agricultural fungi. This suggests potential applications in agriculture as protective agents against fungal infections (M. Śmist et al., 2016).

Dual-Acting Serotonin Receptor Antagonists and Serotonin Reuptake Inhibitors

  • Some derivatives have been identified as potent 5-HT(1A/B/D) receptor antagonists with or without additional serotonin transporter (SerT) activity. This dual-action profile makes them suitable for further in vivo characterization, potentially leading to new therapeutic agents for neurological disorders (S. Bromidge et al., 2009).

properties

IUPAC Name

7-nitro-2-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c26-20-18(31-19-13-16(25(29)30)5-6-17(19)21-20)7-8-22-9-11-23(12-10-22)14-1-3-15(4-2-14)24(27)28/h1-6,13,18H,7-12H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVPMVROJCJXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one

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